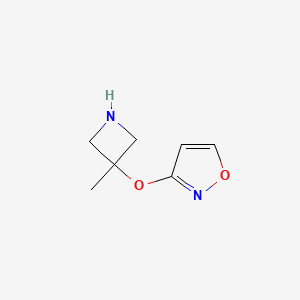![molecular formula C7H9N3O2 B13541053 Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate is a heterocyclic compound featuring a fused ring system that includes both pyrrole and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction forms key intermediates that bear functional positions necessary for further transformations . The annellation process to generate the maleimide moiety of the bicyclic structure is a crucial step. Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position has been investigated .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and palladium-catalyzed reactions suggests that scalable methods could be developed based on these laboratory techniques .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the C-6 position, are facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield various 1,6-di-substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity.
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.
5H-pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibitory activity.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological properties, including anticancer activities.
Uniqueness: Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate stands out due to its fused ring system, which provides a unique scaffold for drug development. Its ability to undergo various chemical modifications and its potential biological activities make it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
methyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-4-2-9-10-5(4)3-8-6/h2,6,8H,3H2,1H3,(H,9,10) |
Clave InChI |
MJPSPFBTSIROGG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2=C(CN1)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)



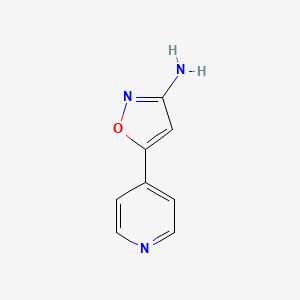
![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
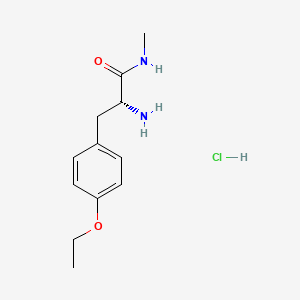
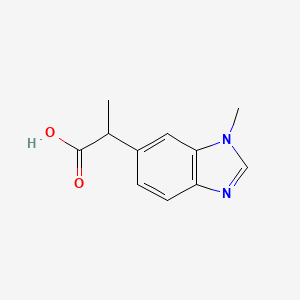
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)
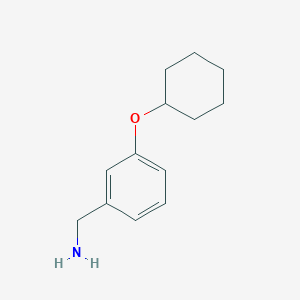

![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
